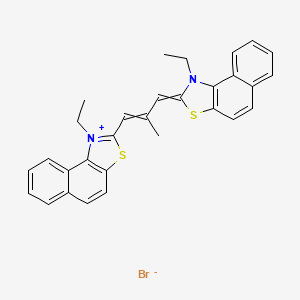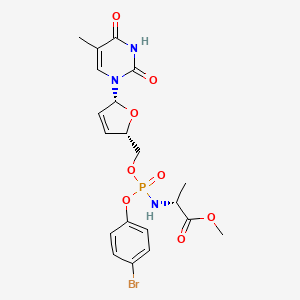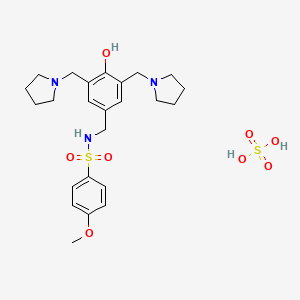
Sulcardine sulfate
Overview
Description
Sulcardine sulfate is a novel antiarrhythmic agent known for its multi-ion channel blocking properties. It has shown efficacy in treating both atrial and ventricular arrhythmias, making it a promising candidate for preventing sudden cardiac death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulcardine sulfate can be synthesized through a series of chemical reactions involving the sulfonation of specific aromatic compounds. The process typically involves the following steps:
Sulfonation: The introduction of a sulfonic acid group into an aromatic compound.
Amidation: The reaction of the sulfonic acid derivative with an amine to form a sulfonamide.
Purification: The final product is purified through crystallization or other separation techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Wet Granulation: The bulk drug is granulated to achieve the desired particle size.
Formulation: The granulated product is formulated into tablets or other dosage forms.
Chemical Reactions Analysis
Types of Reactions: Sulcardine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfides.
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Sulcardine sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study multi-ion channel blocking mechanisms.
Biology: Investigated for its effects on ion channels in cellular models.
Medicine: Clinical trials are ongoing to evaluate its efficacy in treating arrhythmias and preventing sudden cardiac death
Industry: Potential applications in the development of new antiarrhythmic drugs and formulations.
Mechanism of Action
Sulcardine sulfate exerts its effects by blocking multiple ion channels, including sodium, potassium, and calcium channels. This multi-ion channel blocking action stabilizes cardiac cell membranes and prevents abnormal ion flows that can lead to arrhythmias. The compound primarily targets the INa-L ion channel, slightly prolonging the action potential duration without causing excessive prolongation .
Comparison with Similar Compounds
Sulcardine sulfate is unique due to its multi-ion channel blocking properties. Similar compounds include:
Amiodarone: A well-known antiarrhythmic agent with similar multi-ion channel blocking effects.
Ranolazine: Another compound that blocks multiple ion channels but with different pharmacokinetic properties.
Dronedarone: A derivative of amiodarone with fewer side effects but similar efficacy.
Uniqueness: this compound’s ability to block multiple ion channels with modest accumulation upon repeated dosing sets it apart from other antiarrhythmic agents .
Properties
CAS No. |
343935-61-5 |
|---|---|
Molecular Formula |
C24H35N3O8S2 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide;sulfuric acid |
InChI |
InChI=1S/C24H33N3O4S.H2O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27;1-5(2,3)4/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3;(H2,1,2,3,4) |
InChI Key |
BQCSIJGCWZAHPG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4.OS(=O)(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
B-87823; HBI-3000; B87823; HBI3000; B 87823; HBI 3000 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


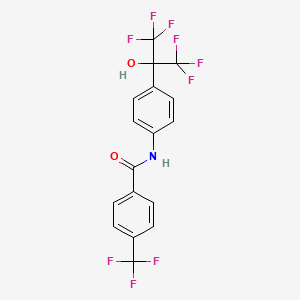
![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)

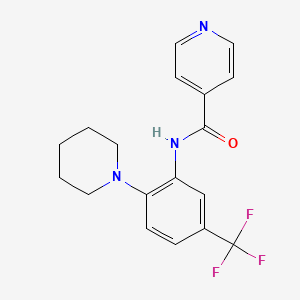
![3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1681105.png)
![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)
![9H-Pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B1681109.png)
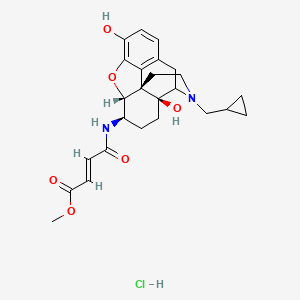
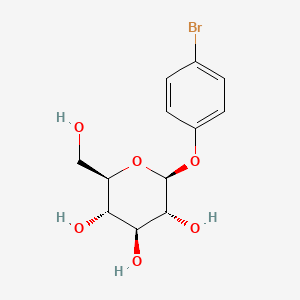
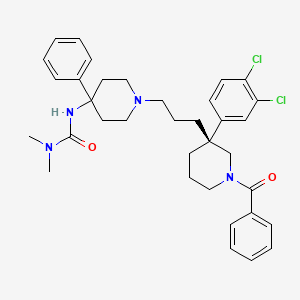
![2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B1681115.png)
![5-Heptenoic acid,7-[(1S,2R,3R,5S)-3-[(1E,3S)-3-hydroxy-1-octen-1-yl]-6-thiabicyclo[3.1.1]hept-2-yl]-,(5Z)-](/img/structure/B1681120.png)
